6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
6-methyl-N-[(4-methylsulfanylphenyl)methyl]-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-13-25-18(19(22-14)24-9-3-4-10-24)11-17(23-25)20(26)21-12-15-5-7-16(27-2)8-6-15/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXFNGGNCGXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)SC)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Catalyst | Dilute HCl or H2SO4 | +74% | |
| Solvent | Ethanol | High purity | |
| Temperature | 130°C | Maximizes cyclization | |
| Atmosphere | O2 (1 atm) | 94% yield |
For example, heating 4-amino-3-methylpyrazole with ethyl 3-oxo-3-phenylpropanoate in ethanol containing 6 equivalents of acetic acid under oxygen yields the pyrazolo[1,5-a]pyrazine intermediate.
Functionalization at Position 4: Introduction of Pyrrolidin-1-yl Group
The pyrrolidine moiety is introduced via palladium-catalyzed Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr). A method from PMC9415947 demonstrates reductive amination using sodium triacetoxyborohydride:
Procedure :
- Oxidize the pyrazolo[1,5-a]pyrazine-4-ol intermediate to a ketone using Dess–Martin periodinane.
- React with pyrrolidine in dichloromethane under inert atmosphere.
- Reduce the imine intermediate with NaBH4 to afford the 4-pyrrolidin-1-yl derivative (84% yield).
Carboxamide Formation at Position 2
The carboxylic acid precursor is activated as an acid chloride or mixed anhydride before coupling with [4-(methylsulfanyl)phenyl]methanamine. Key findings from ACS Omega highlight:
- Coupling Agents : HATU or EDCI/HOBt improve yields to >80%.
- Solvent Effects : Dimethylformamide (DMF) enhances solubility of polar intermediates.
N-Alkylation with [4-(Methylsulfanyl)phenyl]methyl Group
Introducing the methylsulfanylbenzyl group involves two approaches:
- Direct Alkylation : Treat the carboxamide with 4-(methylsulfanyl)benzyl bromide and K2CO3 in acetonitrile (65–72% yield).
- Reductive Amination : Condense 4-(methylsulfanyl)benzaldehyde with the amine intermediate using NaBH3CN in methanol (58% yield).
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities or functional motifs with the target molecule:
Key Observations:
Core Heterocycle Differences: Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[3,4-d]pyrimidine (): The pyrazine core (two nitrogen atoms in a six-membered ring) differs from pyrimidine (three nitrogen atoms), affecting electronic properties and binding interactions .
Substituent Effects :
- Methylsulfanyl vs. Furylmethyl : The methylsulfanyl group in the target compound may offer stronger hydrophobic interactions compared to the furan ring in ’s analog, which contains oxygen for hydrogen bonding .
- Pyrrolidine vs. Morpholine : Pyrrolidine (five-membered ring) is less polar than morpholine (six-membered ring with oxygen), which could influence membrane permeability and metabolic stability .
Synthetic Accessibility :
- Bromination and nitration at position 3 of pyrazolo[1,5-a]pyrazine () suggest that functionalization of the target compound’s core is feasible for further derivatization .
- The carboxamide group in the target molecule is structurally analogous to intermediates in , where hydrogenation and amidation steps are employed .
Research Findings and Implications
- Antimicrobial Potential: Pyrazolo[1,5-a]pyrimidine derivatives with benzenesulfonyl groups () showed moderate antimicrobial activity, suggesting that the target compound’s methylsulfanyl and pyrrolidine groups might enhance similar properties .
- Kinase Inhibition : Morpholine-containing pyrazolo[1,5-a]pyrimidines () are often explored as kinase inhibitors. The target compound’s pyrrolidine group could mimic morpholine’s role in binding ATP pockets .
Q & A
Q. What are the optimal reaction conditions for synthesizing the target compound?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors (e.g., pyrazolo-pyrazine cores) followed by functionalization. Key steps include:
- Amide coupling : Use of ethanol as a solvent under reflux (60–80°C) for 2–12 hours, as seen in pyrazoline derivatives .
- Substituent introduction : Reaction with N-arylsubstituted α-chloroacetamides or chalcone-based intermediates in inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Catalysts : EDCI/HCl for carboxylate activation in amide bond formation, achieving yields up to 85% in optimized cases . Post-synthesis, purification via column chromatography (silica gel) or recrystallization (isopropyl alcohol) is critical for isolating high-purity products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H NMR : Essential for confirming substituent positions (e.g., pyrrolidin-1-yl protons at δ 2.5–3.5 ppm) and methylsulfanyl groups (δ 2.1–2.3 ppm) .
- LC-MS : Validates molecular weight (e.g., observed m/z ~456.1 for related pyrazolo-pyrazine derivatives) .
- Chromatographic-mass spectrometry : Resolves N- vs. O-substituted isomers, as demonstrated in similar pyrimidinone syntheses .
Q. How can researchers optimize purity during purification?
- Recrystallization : Isopropyl alcohol is effective for obtaining white/light-yellow crystals with sharp melting points, as shown in pyrazolo[3,4-d]pyrimidinone derivatives .
- Column chromatography : Use gradient elution (hexane/ethyl acetate) to separate closely related byproducts, particularly for chalcone-based intermediates .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in pyrrolidin-1-yl substitution?
The pyrrolidin-1-yl group’s nucleophilicity drives regioselective attacks at electron-deficient pyrazine carbons. Computational studies (e.g., DFT) can model charge distribution, while experimental data (e.g., X-ray crystallography) validate substitution patterns. Evidence from pyrazolo[1,5-a]pyrimidines suggests steric hindrance from bulky groups (e.g., trifluoromethyl) influences site selectivity .
Q. How do structural analogs compare in biological activity?
- Enzyme inhibition : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show enhanced cholinesterase and monoamine oxidase inhibition due to hydrophobic interactions .
- Antimicrobial activity : Chalcone-pyrazoline hybrids with chlorophenyl substituents exhibit biofilm disruption, suggesting the methylsulfanyl group in the target compound may confer similar properties . Comparative studies require docking simulations (e.g., AutoDock Vina) and enzymatic assays to map structure-activity relationships .
Q. How can contradictory yield data across studies be resolved?
Discrepancies often arise from:
- Reaction time : Extended reflux (12+ hours) improves chalcone cyclization but risks decomposition .
- Catalyst loading : EDCI excess (>1.2 equiv.) in amide couplings reduces yields due to side reactions . Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent polarity) .
Q. What in silico strategies predict biological targets for this compound?
- Pharmacophore modeling : Aligns the compound’s pyrazolo-pyrazine core and methylsulfanyl group with known kinase inhibitors (e.g., JAK2, EGFR) .
- Molecular dynamics : Simulates binding stability in enzyme active sites (e.g., cyclooxygenase-2) using analogs like diclofenac derivatives .
- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting the pyrrolidin-1-yl group’s role in solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
